molecular formula C25H30N2O5 B413767 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B413767
M. Wt: 438.5g/mol
InChI Key: LGRSYDUNFLNQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure that includes a xanthene core, a nitrophenyl group, and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with a suitable xanthene precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the nitrophenyl and dimethylamino groups contributes to its biological activity .

Medicine

In medicine, this compound and its derivatives are explored for their potential use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for various applications in the textile and printing industries .

Mechanism of Action

The mechanism of action of 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, facilitating its action within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5g/mol

IUPAC Name

9-[4-(dimethylamino)-3-nitrophenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C25H30N2O5/c1-24(2)10-17(28)22-19(12-24)32-20-13-25(3,4)11-18(29)23(20)21(22)14-7-8-15(26(5)6)16(9-14)27(30)31/h7-9,21H,10-13H2,1-6H3

InChI Key

LGRSYDUNFLNQCE-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N(C)C)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N(C)C)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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